Cas no 2309468-03-7 (2-{[3-(3-Bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid)
![2-{[3-(3-Bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid structure](https://ja.kuujia.com/scimg/cas/2309468-03-7x500.png)
2-{[3-(3-Bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{[3-(3-bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid
- EN300-7429078
- 2309468-03-7
- 2-{[3-(3-Bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid
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- インチ: 1S/C20H27BrN2O5/c1-18(2,3)28-17(26)23-13-20(27-11-16(24)25,12-19(23)7-4-5-8-19)14-6-9-22-10-15(14)21/h6,9-10H,4-5,7-8,11-13H2,1-3H3,(H,24,25)
- InChIKey: PZCMIWCBTOCKIU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC=CC=1C1(CN(C(=O)OC(C)(C)C)C2(CCCC2)C1)OCC(=O)O
計算された属性
- せいみつぶんしりょう: 454.11033g/mol
- どういたいしつりょう: 454.11033g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 602
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-{[3-(3-Bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7429078-5.0g |
2-{[3-(3-bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid |
2309468-03-7 | 95.0% | 5.0g |
$3894.0 | 2025-03-11 | |
Enamine | EN300-7429078-1.0g |
2-{[3-(3-bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid |
2309468-03-7 | 95.0% | 1.0g |
$1343.0 | 2025-03-11 | |
Enamine | EN300-7429078-0.25g |
2-{[3-(3-bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid |
2309468-03-7 | 95.0% | 0.25g |
$1235.0 | 2025-03-11 | |
Enamine | EN300-7429078-2.5g |
2-{[3-(3-bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid |
2309468-03-7 | 95.0% | 2.5g |
$2631.0 | 2025-03-11 | |
Enamine | EN300-7429078-0.05g |
2-{[3-(3-bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid |
2309468-03-7 | 95.0% | 0.05g |
$1129.0 | 2025-03-11 | |
Enamine | EN300-7429078-0.1g |
2-{[3-(3-bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid |
2309468-03-7 | 95.0% | 0.1g |
$1183.0 | 2025-03-11 | |
Enamine | EN300-7429078-0.5g |
2-{[3-(3-bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid |
2309468-03-7 | 95.0% | 0.5g |
$1289.0 | 2025-03-11 | |
Enamine | EN300-7429078-10.0g |
2-{[3-(3-bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid |
2309468-03-7 | 95.0% | 10.0g |
$5774.0 | 2025-03-11 |
2-{[3-(3-Bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
2-{[3-(3-Bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acidに関する追加情報
Introduction to 2-{[3-(3-Bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid (CAS No. 2309468-03-7)
2-{[3-(3-Bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid, identified by its CAS number 2309468-03-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to a class of molecules characterized by its spirocyclic structure, which combines a nitrogen-containing heterocycle with a nonane backbone, providing a unique framework for potential biological activity.
The molecular structure of this compound features several key functional groups that contribute to its reactivity and biological significance. Notably, the presence of a 3-bromopyridin-4-yl moiety introduces a bromine atom into the pyridine ring, which can serve as a handle for further chemical modifications or interactions with biological targets. Additionally, the tert-butoxy carbonyl group (Boc) at the 1-position of the spirocyclic nitrogen enhances stability and control over reaction pathways, making it a valuable intermediate in synthetic chemistry.
The core of the molecule is the spiro[4.4]nonan scaffold, which creates a rigid three-dimensional structure that may influence how the compound interacts with biological receptors or enzymes. This spirocyclic architecture is particularly interesting because it can mimic natural products and bioactive molecules, offering opportunities for designing drugs with improved pharmacokinetic properties.
In recent years, there has been growing interest in spirocyclic compounds due to their potential applications in medicinal chemistry. The unique structural features of these molecules often lead to high binding affinity and selectivity when interacting with biological targets. For instance, spirocyclic compounds have been explored as kinase inhibitors, GPCR modulators, and antiviral agents, highlighting their versatility in drug discovery.
One of the most compelling aspects of 2-{[3-(3-Bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid is its potential as a building block for more complex drug candidates. The presence of both an acetic acid moiety and an oxygenated spirocyclic unit provides multiple points of attachment for further functionalization. This flexibility allows chemists to tailor the properties of the compound, such as solubility, metabolic stability, and target specificity, to meet specific therapeutic needs.
Recent studies have demonstrated that pyridine derivatives, particularly those containing bromine substituents, exhibit promising biological activities. The 3-bromopyridin-4-yl group in this compound can participate in various interactions with biological targets, including hydrogen bonding and π-stacking interactions. These interactions are crucial for achieving high affinity and selectivity in drug design.
The Boc group at the 1-position of the spirocyclic nitrogen not only enhances stability but also provides a site for selective deprotection reactions. This allows researchers to introduce other functional groups or modify existing ones without affecting the overall structure of the molecule. Such control is essential for optimizing drug candidates during preclinical development.
Moreover, the spirocyclic core itself has been shown to contribute to pharmacological activity by influencing molecular shape and rigidity. This can be particularly advantageous when designing drugs that need to fit into specific binding pockets within biological targets. The nonane backbone of the spirocycle adds bulk and conformational constraints that may enhance binding affinity and reduce off-target effects.
In terms of synthetic applications, 2-{[3-(3-Bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid serves as a valuable intermediate in multi-step synthetic routes. The combination of reactive sites—such as the bromine atom and the acetic acid group—enables diverse chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and peptide coupling reactions.
Recent advances in synthetic methodologies have further enhanced the utility of this compound in drug development. For example, transition-metal-catalyzed cross-coupling reactions have made it possible to introduce aryl or heteroaryl groups at specific positions within the molecule with high efficiency and selectivity. These techniques have been instrumental in generating libraries of structurally diverse compounds for high-throughput screening.
The pharmaceutical industry has increasingly recognized the importance of spirocyclic compounds in drug discovery due to their unique structural features and potential biological activities. Several clinical candidates currently under development contain spirocyclic motifs, demonstrating their therapeutic promise. 2-{[3-(3-Bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid, with its rich structural framework and multiple functionalization sites, aligns well with these trends.
Future research directions may focus on exploring new synthetic routes to optimize the production of this compound and its derivatives. Additionally, computational modeling and molecular dynamics simulations could provide deeper insights into how this molecule interacts with biological targets at an atomic level. Such studies would be invaluable for guiding medicinal chemistry efforts toward more effective drug candidates.
In conclusion,2-{[3-(3-Bromopyridin-4-yloxy)carbonyl]-1-(tert-butoxy)carbonyl}-1-nitrosopiperidine (CAS No. 2309468-03-) represents a promising scaffold for pharmaceutical innovation due to its unique structural features and versatile reactivity. Its potential applications in drug discovery are vast, ranging from kinase inhibition to GPCR modulation, underscoring its significance as a building block for next-generation therapeutics.
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